molecular formula C17H21N3O2S B11012161 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11012161
M. Wt: 331.4 g/mol
InChI Key: ZECIBKMYOCKIJZ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core linked to a tetrahydropyran ring substituted with a pyrrole group via an acetamide bridge. Key physicochemical properties include a molecular weight of 331.43 g/mol, molecular formula C₁₇H₂₁N₃O₂S, logP of 2.94, and a polar surface area of 46.625 Ų .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H21N3O2S/c21-15(19-16-18-13-4-3-5-14(13)23-16)12-17(6-10-22-11-7-17)20-8-1-2-9-20/h1-2,8-9H,3-7,10-12H2,(H,18,19,21)

InChI Key

ZECIBKMYOCKIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the pyrrol-1-yl tetrahydro-2H-pyran group. Common reagents used in these reactions include thionyl chloride, pyrrole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The goal is to achieve a high-efficiency synthesis that minimizes waste and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exhibits notable biological activities:

1. Anti-inflammatory Properties:
Studies have shown that compounds containing thiazole rings can exhibit anti-inflammatory effects. This compound has been tested in various models demonstrating its potential to reduce inflammation markers effectively .

2. Analgesic Activity:
The compound has been evaluated for its analgesic properties, with findings suggesting it may surpass traditional analgesics in efficacy in certain models . This makes it a candidate for further development in pain management therapies.

3. Modulation of Biological Pathways:
The compound's interactions with specific receptors or enzymes suggest it may play a role in modulating various biological pathways related to pain and inflammation .

Case Studies

Study 1: Synthesis and Evaluation of Thiazole Derivatives
A series of thiazole derivatives were synthesized and tested for their anti-inflammatory and analgesic activities. The results indicated that derivatives similar to this compound exhibited significant effects in reducing inflammation in animal models .

Study 2: Mechanistic Insights into Pain Relief
Research focused on the mechanistic pathways through which compounds like this compound exert their analgesic effects revealed interactions with pain receptors that could lead to novel therapeutic approaches .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide

  • Molecular Formula : C₈H₈F₂N₂OS
  • Molecular Weight : 218.22 g/mol
  • Key Differences : Replaces the pyrrol-tetrahydropyran group with 2,2-difluoroacetamide .
  • Impact :
    • Reduced molecular weight and logP (fluorine’s electronegativity enhances polarity but maintains lipophilicity).
    • Improved metabolic stability due to fluorine’s resistance to oxidative degradation .

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

  • Key Differences : Substitutes pyrrol-tetrahydropyran with a 4-fluorophenyl piperazine group.
  • The 4-fluorophenyl group may increase affinity for serotonin or dopamine receptors, common targets in CNS therapeutics .

Core Heterocycle Modifications

Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Key Differences : Replaces thiazole with thiophene and introduces an ester group.
  • Impact :
    • Thiophene’s reduced hydrogen-bonding capacity compared to thiazole may lower solubility.
    • The ester group increases hydrolytic instability but offers a handle for prodrug strategies .

N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine

  • Molecular Formula : C₁₂H₁₁ClN₂S
  • Molecular Weight : 250.75 g/mol
  • Key Differences : Simplifies the structure by removing the acetamide and pyrrol-pyran groups, attaching a 4-chlorophenyl directly to the thiazole.
  • Impact :
    • Increased logP (chlorine’s hydrophobicity) reduces aqueous solubility.
    • Structural simplicity may limit target selectivity compared to the original compound .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Structural Features
Target Compound 331.43 2.94 46.625 Cyclopentathiazole, pyrrole, tetrahydropyran
Difluoroacetamide Analog 218.22 ~1.5* ~45.0* 2,2-difluoroacetamide
4-Fluorophenyl Piperazine Analog ~350* ~3.5* ~60.0* Piperazine, 4-fluorophenyl
Thiophene-Based Analog ~300* ~3.2* ~40.0* Thiophene, ester

*Estimated values based on structural analogs.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N4OS
  • Molecular Weight : 358.47 g/mol
  • CAS Number : 1401529-54-1

1. Anti-inflammatory Activity

Research indicates that compounds with a thiazole moiety often exhibit anti-inflammatory properties. For instance, derivatives of thiazoles have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The compound may share this characteristic, potentially offering therapeutic benefits in inflammatory diseases.

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A study explored various thiazole derivatives and found significant antitumor activity against different cancer cell lines, suggesting that this compound could be evaluated for similar effects. The mechanism often involves the induction of apoptosis in cancer cells.

3. Antimicrobial Properties

Thiazole compounds have demonstrated antimicrobial activity against various pathogens. This compound's structure may suggest potential efficacy against bacterial and fungal infections, although specific studies are needed to confirm this.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for inhibiting enzymes like COX and lipoxygenase.
  • Cell Cycle Arrest : Certain thiazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several studies provide insights into the biological activities of thiazole-based compounds:

StudyFindings
Chahal et al., 2023Identified COX-II inhibition with derivatives showing IC50 values ranging from 0.52 μM to 22.25 μM .
Alegaon et al., 2020Reported antitumor activity of thiazole derivatives with IC50 values indicating significant efficacy against cancer cell lines .
PMC Study on ThiazinanesHighlighted various biological activities including analgesic and anti-inflammatory effects .

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